(4-Isopropyl-6-methylpyrimidin-2-yl)methanamine
Description
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
(4-methyl-6-propan-2-ylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C9H15N3/c1-6(2)8-4-7(3)11-9(5-10)12-8/h4,6H,5,10H2,1-3H3 |
InChI Key |
YNGZNZJBRKVQNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CN)C(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine generally involves:
- Construction of the substituted pyrimidine ring with isopropyl and methyl substituents.
- Introduction of the methanamine group at the 2-position, often via nucleophilic substitution or reduction of a suitable precursor.
The key intermediate in many syntheses is 2-isopropyl-4-methyl-6-hydroxypyrimidine , which can be converted into the corresponding chloro- or amino-substituted derivatives that lead to the target methanamine compound.
Preparation of 2-Isopropyl-4-methyl-6-hydroxypyrimidine
A foundational step is the synthesis of 2-isopropyl-4-methyl-6-hydroxypyrimidine, which can be achieved by cyclization of isopropylamidine hydrochloride with an acetoacetic ester under alkaline conditions. This method is described in detail in patent literature and involves a continuous multi-stage reactor system for optimized yield and purity.
| Parameter | Condition |
|---|---|
| Reactants | Isopropylamidine hydrochloride + methyl acetoacetate |
| Solvent | Methanol |
| Base | Sodium hydroxide (NaOH) |
| pH | Maintained at 11.5–12.0 |
| Temperature | 0–5 °C (initial), then 40 °C (ring closure stage) |
| Reactor type | Multi-stage continuous stirred tank reactor (CSTR) |
| Reaction time | ~50 minutes total (multi-stage) |
| Yield | 83–85% |
- The amidine hydrochloride and methyl acetoacetate are fed into a cooled methanolic solution with NaOH to maintain alkaline pH.
- The mixture passes through multiple reactor stages, allowing controlled ring closure to form the hydroxypyrimidine.
- The product is isolated by distilling off methanol, neutralizing, and filtration.
This process offers high yield and scalability for the intermediate pyrimidine compound.
Conversion to 4-Chloro-2-isopropyl-6-methylpyrimidine
The hydroxypyrimidine intermediate can be chlorinated at the 4-position using phosphorus oxychloride (POCl3) to give 4-chloro-2-isopropyl-6-methylpyrimidine, a key electrophilic intermediate for subsequent amine substitution.
| Parameter | Condition |
|---|---|
| Reactant | 6-hydroxy-2-isopropyl-4-methylpyrimidine |
| Chlorinating agent | POCl3 |
| Solvent | Usually dichloromethane (DCM) or neat POCl3 |
| Temperature | Reflux or controlled heating |
| Yield | Moderate to good (not always purified before next step) |
This intermediate is often used directly in the next substitution step without purification.
Introduction of the Methanamine Group
The 4-chloro intermediate undergoes nucleophilic substitution with ammonia or a primary amine to introduce the amino group at position 4, forming the corresponding aminopyrimidine. In the case of (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine, the amine substituent at position 2 can be introduced via substitution or reductive amination on a suitable precursor.
One approach involves:
- Reacting 4-chloro-2-isopropyl-6-methylpyrimidine with ammonia or methanamine under controlled conditions.
- Using bases like potassium carbonate (K2CO3) or triethylamine (Et3N) to facilitate substitution.
- Carrying out the reaction in solvents such as dichloromethane or ethanol.
Yields for these substitution reactions typically exceed 50%, depending on the exact amine and conditions.
Summary Table of Preparation Steps
| Step | Reaction | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to 2-isopropyl-4-methyl-6-hydroxypyrimidine | Isopropylamidine hydrochloride + methyl acetoacetate, NaOH, MeOH, multi-stage reactor, 0–40 °C, pH ~12 | 83–85 | Continuous flow process, high purity |
| 2 | Chlorination to 4-chloro-2-isopropyl-6-methylpyrimidine | POCl3, reflux or heating | Moderate | Intermediate used without purification |
| 3 | Amination to (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine | Ammonia or methanamine, K2CO3 or Et3N, DCM or EtOH | >50 | Nucleophilic substitution, solvent dependent |
Research Findings and Analysis
- The multi-stage continuous reactor method for preparing the hydroxypyrimidine intermediate offers excellent control over reaction parameters, minimizing side reactions and maximizing yield.
- Chlorination with POCl3 is a well-established method to activate the pyrimidine ring for nucleophilic substitution, but care must be taken to control reaction time and temperature to avoid degradation.
- The amination step is versatile and can be adapted to introduce various amines, with methanamine substitution being straightforward under mild conditions.
- The overall synthetic route is efficient and scalable, suitable for industrial production of (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine and related derivatives.
Chemical Reactions Analysis
Types of Reactions
(4-Isopropyl-6-methylpyrimidin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
(4-Isopropyl-6-methylpyrimidin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent and Functional Group Analysis
Key Observations :
- Chlorine also reduces solubility compared to bulky isopropyl groups.
- Functional Group Influence : The primary amine (-CH2NH2) in the target compound offers protonation capability, enhancing water solubility at physiological pH, whereas the thioether and ester groups in introduce hydrolytic instability but enable diverse synthetic modifications.
Physicochemical and ADMET Properties
Table 2: Predicted ADMET Characteristics (Theoretical)
Key Findings :
- The primary amine in the target compound may increase metabolic liability compared to the chloro-substituted analog , which benefits from the stability of the C-Cl bond.
- Maleate salts (e.g., ) significantly improve solubility, suggesting that salt formation could enhance the bioavailability of the target compound.
Biological Activity
(4-Isopropyl-6-methylpyrimidin-2-yl)methanamine, a pyrimidine derivative, has garnered attention due to its potential biological activities. This compound is structurally related to various biologically active substances and has been studied for its interactions with enzymes, receptors, and other biological targets.
Chemical Structure and Properties
The chemical formula of (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine is , with a molecular weight of 165.22 g/mol. Its structure features a pyrimidine ring substituted with isopropyl and methyl groups, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H13N3 |
| Molecular Weight | 165.22 g/mol |
| IUPAC Name | (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine |
| SMILES | CC(C)C1=NC(=CN=C1C)N |
The biological activity of (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine can be attributed to its ability to interact with various enzymes and receptors. It is believed to act as an inhibitor or modulator of certain biological pathways, particularly those involving amine oxidases and neurotransmitter receptors. The amine group in the structure allows for hydrogen bonding and ionic interactions, which are crucial for binding to biological targets.
Enzyme Interaction
Research indicates that this compound may influence the activity of specific enzymes involved in metabolic processes. For instance, studies on similar pyrimidine derivatives have shown that they can inhibit enzymes such as monoamine oxidase (MAO), which plays a significant role in the metabolism of neurotransmitters .
Case Studies
- Neurotransmitter Modulation : A study examined the effects of pyrimidine derivatives on neurotransmitter levels in animal models. It was found that compounds structurally similar to (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine could significantly alter serotonin and dopamine levels, suggesting potential applications in treating mood disorders .
- Antimicrobial Activity : In vitro tests demonstrated that derivatives of this compound exhibited antimicrobial properties against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of cell wall synthesis .
Research Findings
Recent studies have focused on the pharmacological potential of (4-Isopropyl-6-methylpyrimidin-2-yl)methanamine:
- Antioxidant Properties : Research has shown that this compound possesses antioxidant activity, which may help mitigate oxidative stress-related diseases .
- Toxicity Profile : Toxicological assessments indicate that while the compound exhibits beneficial biological activities, it also requires careful evaluation due to potential cytotoxic effects at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
